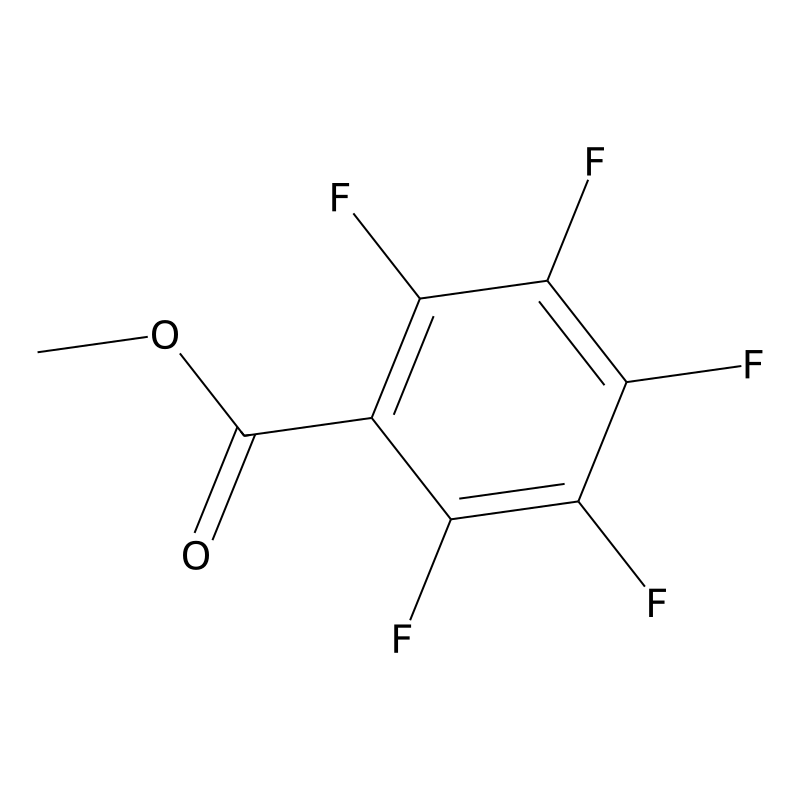

Methyl pentafluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl pentafluorobenzoate (CAS: 36629-42-2) is a fluorinated aromatic ester that serves as a key building block in organic synthesis. The presence of five fluorine atoms on the benzene ring creates a highly electron-deficient system, enhancing the compound's stability while activating it for specific chemical transformations.[1] It functions as a stable, liquid precursor for introducing the pentafluorophenyl group in applications ranging from the synthesis of pharmaceuticals and agrochemicals to the development of high-performance polymers and specialty coatings.[1][2] Its defined physical properties, such as a boiling point of 44 °C at 4 mmHg, make it suitable for standard laboratory and industrial purification and processing techniques.

Choosing a substitute for methyl pentafluorobenzoate introduces significant process and performance trade-offs. The parent compound, pentafluorobenzoic acid, requires different, often harsher, coupling conditions and its higher melting point (100-102 °C) and solid form can complicate handling in automated or continuous-flow systems.[3] The more reactive analog, pentafluorobenzoyl chloride, is highly sensitive to moisture, prone to decomposition, and its aggressive nature can lead to unwanted side reactions, such as nucleophilic aromatic substitution, especially with strong nucleophiles.[4][5] Substitution with the non-fluorinated methyl benzoate fails to provide the critical electron-deficient character necessary for applications like regioselective electrochemical reduction or the synthesis of polymers with enhanced thermal stability.[1][6] Therefore, methyl pentafluorobenzoate offers a balanced combination of reactivity, stability, and handling properties not found in its closest alternatives.

References

- [11] Pentafluorobenzoic acid. Wikipedia.

- [21] Shcherbakov, I. N., et al. 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Molbank 2020, 2020(3), M1149.

- [28] Puke, C., et al. Electroreduction of Organic Compounds, 36. Electroreduction of Chlorinated Methyl Benzoates. Zeitschrift für Naturforschung B 2002, 57(10), 1204–1212.

Superior Handling and Process Safety Compared to Pentafluorobenzoyl Chloride

Methyl pentafluorobenzoate provides a significant advantage in process safety and handling over its more reactive analog, pentafluorobenzoyl chloride. Pentafluorobenzoyl chloride reacts violently with water and requires stringent handling conditions to avoid decomposition and the release of hazardous substances like hydrogen fluoride.[4] In contrast, methyl pentafluorobenzoate is a stable liquid that does not have the same hydrolytic instability, making it more compatible with standard process equipment and reducing the risk associated with moisture-sensitive reactions.[7] This enhanced stability prevents unwanted side reactions, such as the nucleophilic aromatic substitution observed with pentafluorobenzoyl chloride when reacting with strong nucleophiles, which can yield significant byproducts (e.g., 36 mol% byproduct formation with HFIP/triethylamine).[5]

| Evidence Dimension | Hydrolytic Stability & Reactivity Control |

| Target Compound Data | Stable liquid, compatible with standard handling; allows for controlled acylation. |

| Comparator Or Baseline | Pentafluorobenzoyl chloride: Reacts violently with water, requires inert atmosphere, and can undergo unwanted side reactions (nucleophilic aromatic substitution). |

| Quantified Difference | Avoids potential for violent aqueous reaction and significant byproduct formation (e.g., 36 mol% reported in a specific reaction).[5] |

| Conditions | Standard laboratory and industrial synthesis conditions, particularly in the presence of nucleophiles or trace moisture. |

For scaled-up synthesis or use in automated systems, the superior stability and handling profile reduces process risks, improves reproducibility, and simplifies operational requirements.

Enables Regioselective Electrochemical Reactions Not Feasible with Methyl Benzoate

The strong electron-withdrawing nature of the five fluorine atoms makes the aromatic ring of methyl pentafluorobenzoate susceptible to electrochemical reduction, a property not effectively shared by its non-fluorinated counterpart, methyl benzoate. Studies on the electroreduction of chlorinated methyl benzoates show that the reduction potential and subsequent reaction pathways, such as dechlorination, are highly dependent on the substitution pattern.[6] While direct comparative voltammetry data is sparse, the established principle is that the highly electron-deficient C6F5 ring facilitates electron transfer at less negative potentials compared to the standard benzene ring of methyl benzoate.[6][8] This allows for selective transformations under electrochemical conditions that would not proceed or would require much harsher conditions with methyl benzoate.

| Evidence Dimension | Susceptibility to Electrochemical Reduction |

| Target Compound Data | The electron-deficient C6F5 ring facilitates electron transfer, enabling controlled electrochemical transformations. |

| Comparator Or Baseline | Methyl Benzoate: The electron-rich benzene ring is significantly more difficult to reduce electrochemically, making it unsuitable for similar reactions. |

| Quantified Difference | Facilitates reduction at more accessible potentials, enabling selective reactions not feasible with the non-fluorinated analog. |

| Conditions | Preparative electroreduction in aprotic solvents. |

This compound is the correct choice for projects involving electrosynthesis to create novel fluorinated molecules, where the precise control of reduction potential is key to reaction success.

Precursor for High-Value Photoactive Linkers via Nucleophilic Aromatic Substitution

Methyl pentafluorobenzoate serves as a key precursor for synthesizing perfluorophenylazide (PFPA)-based photoactive linkers, which are used for covalent immobilization of molecules on surfaces.[9][10] The synthesis involves a nucleophilic aromatic substitution, typically with sodium azide, at the para-position of the ester.[2][11] This reaction is efficient because the electron-withdrawing nature of the fluorine atoms and the ester group activates the ring for this specific substitution. Using a less-fluorinated analog would significantly decrease the rate and yield of this critical step, while starting with pentafluorobenzoic acid would require protection/deprotection steps or introduce competing reactivity at the carboxylic acid group. The methyl ester provides the necessary activation with a convenient handle for subsequent hydrolysis after the azide substitution is complete.[2][11]

| Evidence Dimension | Precursor Suitability for PFPA Synthesis |

| Target Compound Data | Efficiently undergoes para-selective nucleophilic aromatic substitution with azide, a key step in creating PFPA linkers. |

| Comparator Or Baseline | Pentafluorobenzoic acid: Requires additional steps or side-reaction management. Less-fluorinated benzoates: Insufficiently activated for efficient substitution. |

| Quantified Difference | Provides a direct, high-yielding route to PFPA intermediates compared to alternatives. |

| Conditions | Nucleophilic aromatic substitution with sodium azide, followed by ester hydrolysis. |

For researchers developing materials for bioconjugation, biosensors, or functionalized surfaces, this compound is the preferred starting material for reliable and efficient synthesis of PFPA-based photocoupling agents.

Acylating Agent for Complex Molecules Requiring Controlled Reactivity

When synthesizing complex molecules with sensitive functional groups, the high reactivity of pentafluorobenzoyl chloride can lead to low yields and unwanted byproducts. Methyl pentafluorobenzoate provides a more stable and less aggressive alternative for introducing the pentafluorobenzoyl group, ensuring higher selectivity and process safety, which is critical in multi-step pharmaceutical synthesis.[4][5]

Starting Material for Electrosynthesis of Fluorinated Specialty Chemicals

Leveraging its favorable reduction potential compared to non-fluorinated analogs, this compound is a preferred precursor in electrochemical synthesis. It enables the targeted reduction of the ester or modification of the aromatic ring under controlled potentials to produce valuable fluorinated alcohols, ketones, or other specialty chemicals that are inaccessible using standard methyl benzoate.[6]

Precursor for Surface Modification and Bioconjugation Reagents

This compound is the established starting material for synthesizing perfluorophenylazide (PFPA) based linkers.[2][10] These linkers are essential in materials science and chemical biology for the light-activated, covalent attachment of polymers, biomolecules, and nanoparticles to a wide variety of surfaces, a process where the efficiency of the initial nucleophilic substitution step is critical.[9]

References

- [21] Shcherbakov, I. N., et al. 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Molbank 2020, 2020(3), M1149.

- [28] Puke, C., et al. Electroreduction of Organic Compounds, 36. Electroreduction of Chlorinated Methyl Benzoates. Zeitschrift für Naturforschung B 2002, 57(10), 1204–1212.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant